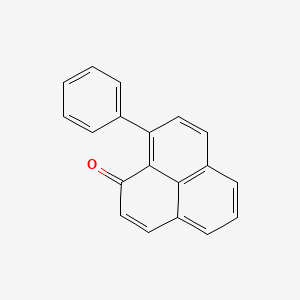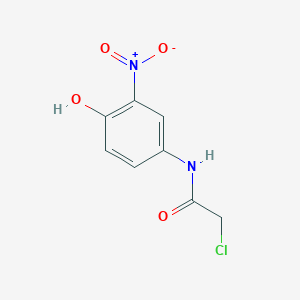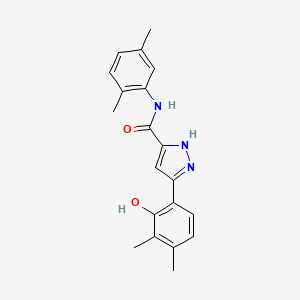
2-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six double bondsThis compound plays a significant role in the growth and physiology of the central nervous system, regulating adult neurogenesis and neuroplasticity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) typically involves the use of algae as a biological source. The compound can be extracted and purified through various methods, including urea complexation and continuous distillation . These methods help in isolating the compound while preventing oxidation due to air exposure.
Industrial Production Methods
Industrial production of this compound often involves the cultivation of microalgae, which are rich in omega-3 fatty acids. The algae are harvested, and the fatty acids are extracted using solvents such as hexane. The extracted oil is then purified through processes like molecular distillation to obtain high-purity 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) .
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo esterification to form esters, such as methyl or ethyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Methyl and ethyl esters.
Aplicaciones Científicas De Investigación
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid profiles.
Biology: Plays a crucial role in cell membrane fluidity and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also participates in signaling pathways that regulate gene expression, neurotransmitter release, and neuroinflammation. The molecular targets include various receptors and enzymes involved in these pathways .
Comparación Con Compuestos Similares
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is unique due to its high degree of unsaturation and its specific role in the central nervous system. Similar compounds include:
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Alpha-linolenic acid: A shorter omega-3 fatty acid with three double bonds.
These compounds share some functional similarities but differ in their specific roles and effects in biological systems.
Propiedades
Número CAS |
100313-25-5 |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h3-4,6-7,9-10,12-13,15-16,18-19,21,23H,2,5,8,11,14,17,20H2,1H3,(H,24,25) |
Clave InChI |
AEOZJGKPWBZKCY-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)




![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

methanone](/img/structure/B14078749.png)




